molecular formula C14H10N2O4 B11942688 N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide CAS No. 105975-18-6

N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B11942688
CAS No.: 105975-18-6
M. Wt: 270.24 g/mol
InChI Key: ZGFSVBVVTQVEPD-UHFFFAOYSA-N
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Description

N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide is a chemical compound with the molecular formula C14H10N2O4. It is a derivative of dibenzofuran, which is a heterocyclic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide typically involves the nitration of dibenzofuran followed by acylation

    Nitration: Dibenzofuran is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group at the 2-position of the dibenzofuran ring.

    Acylation: The nitrated dibenzofuran is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetamide group at the 3-position.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-(2-Aminodibenzo[b,d]furan-3-yl)acetamide.

    Substitution: Various substituted dibenzofuran derivatives.

    Oxidation: Oxidized dibenzofuran derivatives.

Scientific Research Applications

N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Nitrodibenzo[b,d]furan-2-yl)acetamide
  • N-(2-Methoxydibenzo[b,d]furan-3-yl)acetamide
  • N-(3-Nitrodibenzo[b,d]furan-2-yl)acetamide

Uniqueness

N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide is unique due to its specific substitution pattern on the dibenzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

105975-18-6

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

N-(2-nitrodibenzofuran-3-yl)acetamide

InChI

InChI=1S/C14H10N2O4/c1-8(17)15-11-7-14-10(6-12(11)16(18)19)9-4-2-3-5-13(9)20-14/h2-7H,1H3,(H,15,17)

InChI Key

ZGFSVBVVTQVEPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)[N+](=O)[O-]

Origin of Product

United States

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